4,4'-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
Overview
Description
4,4’-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) is a compound that belongs to the class of bis(pyrazolyl)methanes.
Preparation Methods
The synthesis of 4,4’-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) typically involves a multi-component reaction. One common method involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes in the presence of a catalyst such as sodium acetate at room temperature . The reaction conditions are mild, and the products are obtained in high yields. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency .
Chemical Reactions Analysis
4,4’-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the iodine atom, using nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include sodium acetate, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4,4’-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) involves its interaction with molecular targets and pathways within cells. For example, in cancer cells, the compound has been shown to induce apoptosis through the activation of p53-mediated pathways . It also exhibits antioxidant activity by scavenging free radicals .
Comparison with Similar Compounds
4,4’-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) can be compared with other bis(pyrazolyl)methanes, such as:
- 4,4’-[(phenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
- 4,4’-[(4-chlorophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol)
These similar compounds share the bis(pyrazolyl)methane core structure but differ in their substituents, which can significantly affect their biological activities and applications. The presence of the iodine atom in 4,4’-[(3-iodophenyl)methanediyl]bis(3-methyl-1H-pyrazol-5-ol) makes it unique and may contribute to its specific properties and reactivity .
Properties
IUPAC Name |
4-[(3-iodophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15IN4O2/c1-7-11(14(21)19-17-7)13(9-4-3-5-10(16)6-9)12-8(2)18-20-15(12)22/h3-6,13H,1-2H3,(H2,17,19,21)(H2,18,20,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNZVIEUSJNJXBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)I)C3=C(NNC3=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15IN4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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